molecular formula C19H21NO2 B2697533 1-{[butyl(methyl)amino]methyl}-3H-benzo[f]chromen-3-one CAS No. 844853-91-4

1-{[butyl(methyl)amino]methyl}-3H-benzo[f]chromen-3-one

Cat. No.: B2697533
CAS No.: 844853-91-4
M. Wt: 295.382
InChI Key: JMRPCSKBIXTCFK-UHFFFAOYSA-N
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Description

1-{[butyl(methyl)amino]methyl}-3H-benzo[f]chromen-3-one is a synthetic organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[butyl(methyl)amino]methyl}-3H-benzo[f]chromen-3-one typically involves the reaction of 7-amino-4-methylcoumarin with organic halides. The reaction is carried out under controlled conditions using appropriate solvents and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow reactors. The use of advanced techniques such as microwave-assisted synthesis and green chemistry approaches can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{[butyl(methyl)amino]methyl}-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Organic halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{[butyl(methyl)amino]methyl}-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[butyl(methyl)amino]methyl}-3H-benzo[f]chromen-3-one is unique due to its specific chemical structure, which imparts distinct biological activities and physicochemical properties.

Properties

IUPAC Name

1-[[butyl(methyl)amino]methyl]benzo[f]chromen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-3-4-11-20(2)13-15-12-18(21)22-17-10-9-14-7-5-6-8-16(14)19(15)17/h5-10,12H,3-4,11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRPCSKBIXTCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=CC(=O)OC2=C1C3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301323397
Record name 1-[[butyl(methyl)amino]methyl]benzo[f]chromen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647734
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

844853-91-4
Record name 1-[[butyl(methyl)amino]methyl]benzo[f]chromen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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